6-bromo-7-fluoro-4aH-quinolin-2-one
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Overview
Description
6-Bromo-7-fluoro-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-amino-5-bromo-6-fluorobenzonitrile, the compound can be synthesized through a series of reactions including cyclization, halogenation, and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-4aH-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Cycloaddition: These reactions can be used to form more complex structures from the quinoline core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinolines, quinolone derivatives, and fused ring systems .
Scientific Research Applications
6-Bromo-7-fluoro-4aH-quinolin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: Employed in studying enzyme inhibition and protein interactions.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-7-fluoro-4aH-quinolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking DNA replication . This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substitution pattern and functional groups.
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom in the quinoline ring and exhibit strong antibacterial activity.
Phenanthridin-6-ones: These compounds have a similar structure but with different ring fusion and substitution patterns
Uniqueness
6-Bromo-7-fluoro-4aH-quinolin-2-one is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse applications. Its specific substitution pattern allows for unique interactions with biological targets and the formation of novel derivatives .
Properties
Molecular Formula |
C9H5BrFNO |
---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
6-bromo-7-fluoro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-5H |
InChI Key |
AEWOMFKTGCEDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1C=C(C(=C2)F)Br |
Origin of Product |
United States |
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